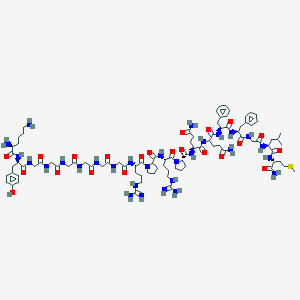
Substance P, biotin-nte-arg(3)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Substance P is a neuropeptide that is involved in the regulation of pain sensation, stress responses, and inflammation. It is a member of the tachykinin family of peptides and is found in both the central and peripheral nervous systems. Biotin-nte-arg(3)- is a synthetic derivative of Substance P that has been used in scientific research as a tool to study the biological effects of Substance P.
Mecanismo De Acción
Biotin-nte-arg(3)- acts as an agonist for the Substance P receptor, which is a G protein-coupled receptor. When biotin-nte-arg(3)- binds to the receptor, it activates a signaling cascade that leads to the release of intracellular calcium ions and the activation of downstream effector molecules.
Biochemical and Physiological Effects:
The effects of biotin-nte-arg(3)- on biochemical and physiological processes are similar to those of Substance P. It has been shown to modulate pain sensation, inflammation, and stress responses. It has also been implicated in the regulation of immune function, cardiovascular function, and gastrointestinal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using biotin-nte-arg(3)- in lab experiments is that it is a synthetic derivative of Substance P, which allows for more precise control over the experimental conditions. Additionally, biotin-nte-arg(3)- can be conjugated to other molecules, such as fluorescent dyes or nanoparticles, to enable imaging or targeted delivery. However, one limitation of using biotin-nte-arg(3)- is that it may not fully recapitulate the effects of endogenous Substance P in vivo.
Direcciones Futuras
There are several future directions for research involving biotin-nte-arg(3)-. One area of interest is the development of biotin-nte-arg(3)- conjugates for targeted drug delivery. Another area of interest is the investigation of the effects of biotin-nte-arg(3)- on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, biotin-nte-arg(3)- may be used as a tool to study the role of Substance P in cancer progression and metastasis.
Métodos De Síntesis
Biotin-nte-arg(3)- is synthesized using solid-phase peptide synthesis. The process involves coupling protected amino acids onto a solid support, which is then cleaved to release the peptide. The biotin and nte-arg(3) groups are added during the synthesis process.
Aplicaciones Científicas De Investigación
Biotin-nte-arg(3)- has been used in a variety of scientific research applications, including the study of pain sensation, inflammation, and stress responses. It has been used to investigate the effects of Substance P on cellular signaling pathways, gene expression, and protein synthesis.
Propiedades
Número CAS |
137084-95-8 |
|---|---|
Fórmula molecular |
C90H137N29O22S |
Peso molecular |
2009.3 g/mol |
Nombre IUPAC |
(2S)-N-[5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[1-[(2S)-5-carbamimidamido-2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C90H137N29O22S/c1-51(2)40-62(83(136)111-57(77(95)130)33-39-142-3)110-76(129)50-108-80(133)64(41-52-16-6-4-7-17-52)116-84(137)65(42-53-18-8-5-9-19-53)117-82(135)58(29-31-68(93)121)112-81(134)59(30-32-69(94)122)113-85(138)66-23-14-38-119(66)88(141)61(22-13-36-101-90(98)99)114-86(139)67-24-15-37-118(67)87(140)60(21-12-35-100-89(96)97)109-75(128)49-106-73(126)47-104-71(124)45-102-70(123)44-103-72(125)46-105-74(127)48-107-79(132)63(43-54-25-27-55(120)28-26-54)115-78(131)56(92)20-10-11-34-91/h4-9,16-19,25-28,51,56-67,120H,10-15,20-24,29-50,91-92H2,1-3H3,(H2,93,121)(H2,94,122)(H2,95,130)(H,102,123)(H,103,125)(H,104,124)(H,105,127)(H,106,126)(H,107,132)(H,108,133)(H,109,128)(H,110,129)(H,111,136)(H,112,134)(H,113,138)(H,114,139)(H,115,131)(H,116,137)(H,117,135)(H4,96,97,100)(H4,98,99,101)/t56-,57+,58?,59-,60-,61-,62-,63+,64-,65-,66-,67?/m0/s1 |
Clave InChI |
PFCMPWQJTZIJTL-MYECVGNHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)C4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCCN)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N |
Secuencia |
KYGGGGGGRPRPQQFFGLM |
Sinónimos |
iotin-Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly-Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-amide biotin-NTE-3-Arg-substance P substance P, biotin-NTE-Arg(3)- substance P, biotin-NTE-arginine(3)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



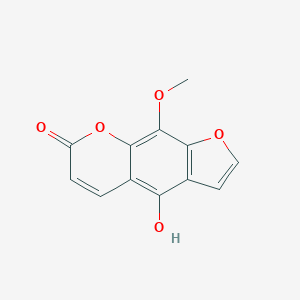

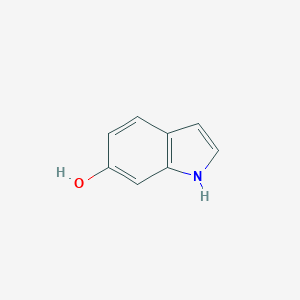
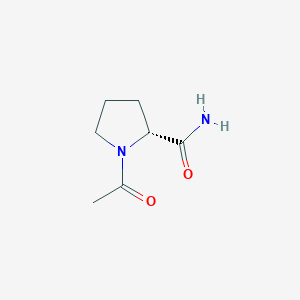
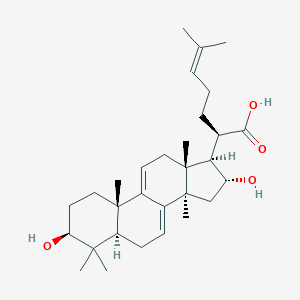

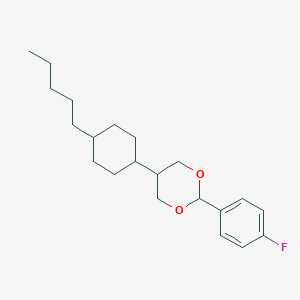

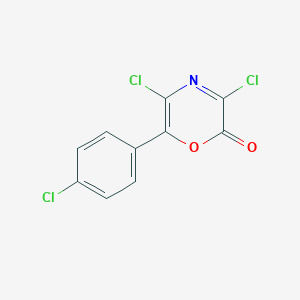
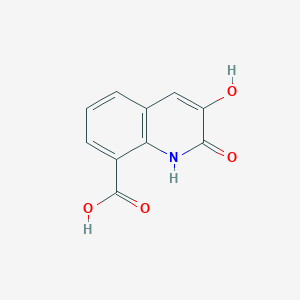
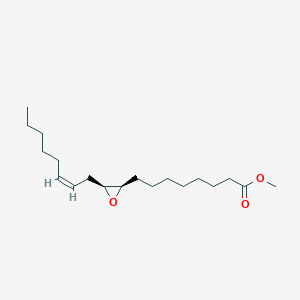
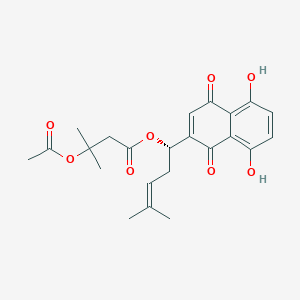
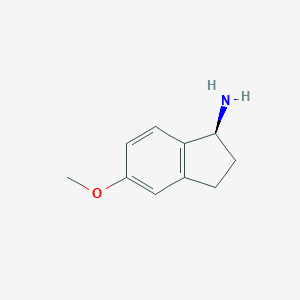
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)